molecular formula C24H28O4 B13131166 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione CAS No. 388613-07-8

2-(Decyloxy)-6-hydroxyanthracene-9,10-dione

Cat. No.: B13131166
CAS No.: 388613-07-8
M. Wt: 380.5 g/mol
InChI Key: JRIPWOKRGYNREE-UHFFFAOYSA-N
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Description

2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthraquinone as the starting material.

    Alkylation: The anthraquinone undergoes alkylation with decanol in the presence of a strong base, such as potassium carbonate, to introduce the decyloxy group.

    Hydroxylation: The hydroxylation of the anthraquinone is achieved using a hydroxylating agent like hydrogen peroxide or a similar oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Decyloxy)-6-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The decyloxy group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Decyloxy)-6-hydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized as a dye or pigment in the textile and printing industries due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyanthracene-9,10-dione: Lacks the decyloxy group, making it less hydrophobic.

    2-(Methoxy)-6-hydroxyanthracene-9,10-dione: Contains a methoxy group instead of a decyloxy group, affecting its solubility and reactivity.

    2-(Decyloxy)-anthracene-9,10-dione:

Uniqueness

2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is unique due to the presence of both the decyloxy and hydroxy groups, which confer distinct chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties make it a versatile compound for various applications in research and industry.

Properties

CAS No.

388613-07-8

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

2-decoxy-6-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C24H28O4/c1-2-3-4-5-6-7-8-9-14-28-18-11-13-20-22(16-18)24(27)19-12-10-17(25)15-21(19)23(20)26/h10-13,15-16,25H,2-9,14H2,1H3

InChI Key

JRIPWOKRGYNREE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

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